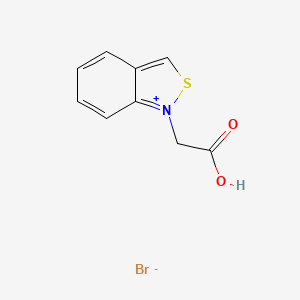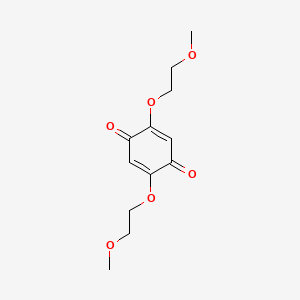
2,5-Bis(2-methoxyethoxy)cyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(2-methoxyethoxy)cyclohexa-2,5-diene-1,4-dione is a quinone derivative known for its unique chemical properties and potential applications in various fields. Quinones are a class of organic compounds that are characterized by a six-membered aromatic ring with two ketone substitutions. This particular compound is of interest due to its potential use in scientific research and industrial applications.
Métodos De Preparación
The synthesis of 2,5-Bis(2-methoxyethoxy)cyclohexa-2,5-diene-1,4-dione can be achieved through several methods. One common approach involves the oxidation of suitable precursors under controlled conditions. For instance, the compound can be synthesized by the oxidation of 2,5-dimethoxycyclohexa-2,5-diene-1,4-dione using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires an acidic medium and is carried out at elevated temperatures to ensure complete conversion.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.
Análisis De Reacciones Químicas
2,5-Bis(2-methoxyethoxy)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be further oxidized to form more complex quinone derivatives. Common oxidizing agents used in these reactions include potassium permanganate and chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of hydroquinone derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used for these reactions.
Substitution: The methoxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield more highly oxidized quinone derivatives, while reduction reactions typically produce hydroquinone derivatives.
Aplicaciones Científicas De Investigación
2,5-Bis(2-methoxyethoxy)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of more complex quinone derivatives. It is also used in studies of redox reactions and electron transfer processes.
Biology: Quinone derivatives, including this compound, are studied for their potential biological activities, such as anticancer and antimicrobial properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new anticancer agents.
Industry: In the industrial sector, the compound is used as an intermediate in the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(2-methoxyethoxy)cyclohexa-2,5-diene-1,4-dione involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a versatile redox agent. In biological systems, quinones can generate reactive oxygen species (ROS) through redox cycling, which can lead to oxidative stress and cell damage. This property is exploited in the design of anticancer agents, where the generation of ROS can induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
2,5-Bis(2-methoxyethoxy)cyclohexa-2,5-diene-1,4-dione can be compared with other quinone derivatives such as 2,5-dimethoxycyclohexa-2,5-diene-1,4-dione and 2,5-dihydroxycyclohexa-2,5-diene-1,4-dione. These compounds share similar chemical structures but differ in their functional groups, which can influence their reactivity and applications.
2,5-Dimethoxycyclohexa-2,5-diene-1,4-dione: This compound has two methoxy groups instead of methoxyethoxy groups, which can affect its solubility and reactivity.
2,5-Dihydroxycyclohexa-2,5-diene-1,4-dione: The presence of hydroxyl groups makes this compound more hydrophilic and can influence its redox properties.
Propiedades
Número CAS |
51767-57-8 |
|---|---|
Fórmula molecular |
C12H16O6 |
Peso molecular |
256.25 g/mol |
Nombre IUPAC |
2,5-bis(2-methoxyethoxy)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H16O6/c1-15-3-5-17-11-7-10(14)12(8-9(11)13)18-6-4-16-2/h7-8H,3-6H2,1-2H3 |
Clave InChI |
GFZNIQPXAOHPRH-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=CC(=O)C(=CC1=O)OCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14651417.png)
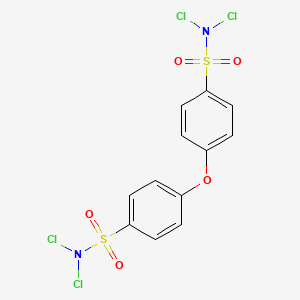
![Zinc, bromo[2-(diethylamino)-2-oxoethyl]-](/img/structure/B14651422.png)

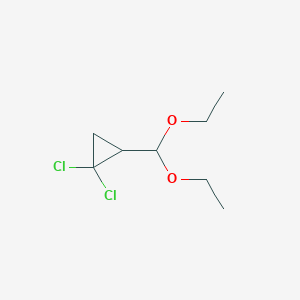

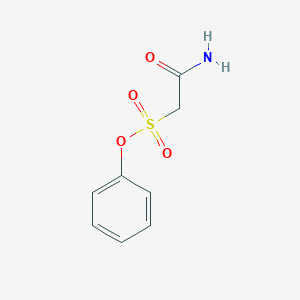
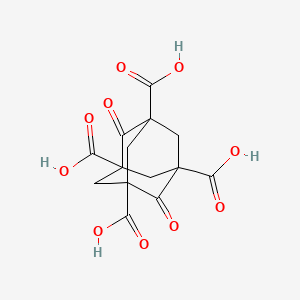
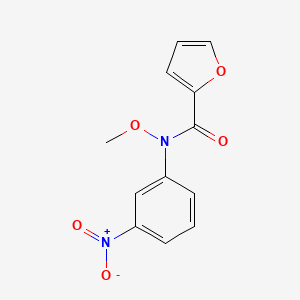
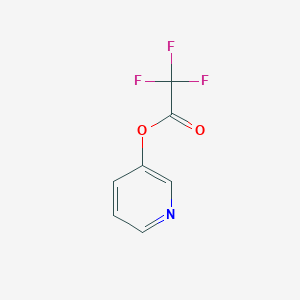
![[(Trimethylsilyl)oxy]methanetricarbonitrile](/img/structure/B14651481.png)


